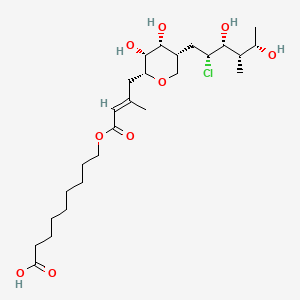

2-Chloro-3-hydroxymupirocin

Beschreibung

2-Chloro-3-hydroxymupirocin is a semi-synthetic derivative of the natural antibiotic mupirocin, characterized by the addition of a chlorine atom and a hydroxyl group at the 2- and 3-positions of its molecular structure, respectively. This modification aims to enhance its pharmacological properties, such as stability, bioavailability, or antimicrobial activity. Mupirocin itself is a well-known topical antibiotic used to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . The structural alterations in 2-Chloro-3-hydroxymupirocin likely influence its mechanism of action, pharmacokinetics, and safety profile compared to its parent compound and analogs.

Eigenschaften

Molekularformel |

C26H45ClO9 |

|---|---|

Molekulargewicht |

537.1 g/mol |

IUPAC-Name |

9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |

InChI |

InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |

InChI-Schlüssel |

LLUMGKUWIGDCTG-FDTMSFRLSA-N |

Isomerische SMILES |

C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |

Kanonische SMILES |

CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Chloro-3-hydroxymupirocin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-hydroxymupirocin has several scientific research applications:

Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.

Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.

Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.

Industry: It is used in the quality control and assurance of mupirocin production.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mupirocin (Parent Compound)

- Structure-Activity Relationship: Mupirocin (CAS 12650-69-0) inhibits bacterial isoleucyl-tRNA synthetase, preventing protein synthesis.

- Stability : Mupirocin is prone to hydrolysis under acidic conditions. The chlorine substituent in 2-Chloro-3-hydroxymupirocin could improve stability by steric hindrance or electronic effects, though experimental data are lacking.

- Safety : Mupirocin requires precautions such as avoiding inhalation (P261) and using protective gloves (P280) due to irritant properties . The chloro derivative may introduce additional hazards, necessitating stricter handling protocols.

Mupirocin Calcium (Dihydrate Salt)

- Solubility: Mupirocin Calcium (CAS 115074-43-6) is a water-soluble salt form, enhancing its applicability in aqueous formulations . In contrast, 2-Chloro-3-hydroxymupirocin’s solubility profile remains uncharacterized but is hypothesized to differ due to polar hydroxyl and nonpolar chlorine groups.

- Bioavailability : The calcium salt improves systemic absorption, whereas 2-Chloro-3-hydroxymupirocin’s modifications may prioritize topical efficacy or alter metabolic pathways.

2-Chloro-3-hydroxypropionic Acid (Structural Analog)

- Applications : 2-Chloro-3-hydroxypropionic acid is used in organic synthesis and biochemical research, whereas 2-Chloro-3-hydroxymupirocin is expected to retain antimicrobial activity.

Dapoxetine Hydrochloride (Non-Analogous Compound)

- Divergent Use : Dapoxetine Hydrochloride (CAS 129938-20-1) is a serotonin reuptake inhibitor for premature ejaculation, highlighting the diversity of chlorine-containing pharmaceuticals . This comparison underscores the specificity of 2-Chloro-3-hydroxymupirocin’s design for antibacterial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.